molecular formula C7H11NS2 B2406314 [2-(Propan-2-yl)-1,3-thiazol-4-yl]methanethiol CAS No. 1181232-06-3

[2-(Propan-2-yl)-1,3-thiazol-4-yl]methanethiol

Cat. No.: B2406314
CAS No.: 1181232-06-3
M. Wt: 173.29
InChI Key: LIGNJJDWJRMWSC-UHFFFAOYSA-N
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Description

[2-(Propan-2-yl)-1,3-thiazol-4-yl]methanethiol: is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a thiazole ring substituted with a propan-2-yl group at the 2-position and a methanethiol group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Propan-2-yl)-1,3-thiazol-4-yl]methanethiol can be achieved through various synthetic routes. One common method involves the condensation reaction of a thioamide with an α-haloketone. The reaction typically proceeds under basic conditions, using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of the thiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(Propan-2-yl)-1,3-thiazol-4-yl]methanethiol can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiazolidine derivative. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The methanethiol group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, amines.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, [2-(Propan-2-yl)-1,3-thiazol-4-yl]methanethiol is used as a building block for the synthesis of more complex thiazole derivatives

Biology: The compound has been studied for its biological activities, including antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals aimed at treating infections caused by bacteria and fungi.

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives have shown promise in the treatment of various diseases, including cancer and inflammatory conditions.

Industry: In the industrial sector, the compound is utilized in the production of agrochemicals and dyes. Its unique chemical properties make it a valuable component in the formulation of products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of [2-(Propan-2-yl)-1,3-thiazol-4-yl]methanethiol involves its interaction with specific molecular targets within biological systems. The compound can inhibit the activity of enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it may inhibit the synthesis of bacterial cell walls, leading to the death of the bacterial cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

    [2-(Propan-2-yl)-1,3-thiazol-4-yl]methanol: This compound is similar in structure but contains a hydroxyl group instead of a methanethiol group.

    [2-(Propan-2-yl)-1,3-thiazol-4-yl]methylamine: This compound has an amine group in place of the methanethiol group.

    [2-(Propan-2-yl)-1,3-thiazol-4-yl]methyl chloride: This compound features a chloride group instead of the methanethiol group.

Uniqueness: The presence of the methanethiol group in [2-(Propan-2-yl)-1,3-thiazol-4-yl]methanethiol imparts unique chemical properties, such as increased nucleophilicity and the ability to form strong sulfur-containing bonds

Properties

IUPAC Name

(2-propan-2-yl-1,3-thiazol-4-yl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS2/c1-5(2)7-8-6(3-9)4-10-7/h4-5,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGNJJDWJRMWSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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